An In-Depth Technical Guide to the Synthesis and Purification of Pt(II) Octaethylporphine Ketone
An In-Depth Technical Guide to the Synthesis and Purification of Pt(II) Octaethylporphine Ketone
This technical guide provides a comprehensive overview of the synthesis and purification of Platinum(II) Octaethylporphine Ketone (Pt(OEP)K), a significant metalloporphyrin derivative with applications in oxygen sensing and photodynamic therapy. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the chemical processes.
Overview of the Synthetic Pathway
The synthesis of Pt(OEP)K is a multi-step process that begins with the preparation of the free-base porphyrin ligand, Octaethylporphyrin (OEP). The OEP macrocycle is then oxidized to introduce a ketone functionality, yielding Octaethylporphine Ketone (H₂OEPK). The final step involves the insertion of a platinum(II) ion into the porphyrin core. The overall workflow is depicted below.
Caption: Synthetic workflow for Pt(II) Octaethylporphine Ketone.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of the precursors and the final Pt(OEP)K product, as well as the purification method.
Synthesis of Octaethylporphyrin (OEP)
The synthesis of OEP is achieved through the acid-catalyzed condensation of 3,4-diethylpyrrole with formaldehyde.[1][2]
Protocol:
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A 500 mL round-bottomed flask, protected from light with aluminum foil, is equipped with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet.
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The flask is charged with 3,4-diethylpyrrole (1.0 g, 8.1 mmol), benzene (B151609) (300 mL), a 37% aqueous formaldehyde solution (0.73 mL, 8.9 mmol), and p-toluenesulfonic acid (0.03 g, 0.17 mmol).[1]
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The reaction mixture is stirred and heated to reflux under a nitrogen atmosphere. Water is azeotropically removed using the Dean-Stark trap.
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After the complete consumption of the pyrrole (monitored by TLC), the reaction is cooled to room temperature.
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The mixture is transferred to a separatory funnel and washed with an equal volume of saturated aqueous sodium bicarbonate solution, followed by water.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica (B1680970) gel using a hexane/dichloromethane (B109758) gradient to yield OEP as a purple solid.
Synthesis of Octaethylporphine Ketone (H₂OEPK)
The free-base porphyrin ketone is synthesized by the oxidation of OEP using hydrogen peroxide in concentrated sulfuric acid. This reaction should be performed with extreme caution due to the use of strong oxidizing agents.
Protocol:
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In a flask cooled in an ice bath (0 °C), dissolve OEP (100 mg, 0.187 mmol) in concentrated sulfuric acid (96%, 10 mL).
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Slowly add 30% hydrogen peroxide (0.5 mL) dropwise to the stirred solution, maintaining the temperature at 0 °C.
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The reaction is monitored by UV-Vis spectroscopy. The appearance of a new Soret band and changes in the Q-bands indicate the formation of the ketone.
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Once the reaction is complete (typically within 15-30 minutes), the mixture is carefully poured onto crushed ice.
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The precipitated solid is collected by filtration and washed thoroughly with water until the washings are neutral.
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The crude H₂OEPK is dried under vacuum. Further purification can be achieved by chromatography on a neutral alumina (B75360) column using a dichloromethane/methanol (B129727) eluent system.
Synthesis of Pt(II) Octaethylporphine Ketone (Pt(OEP)K)
The final step is the metallation of H₂OEPK with a suitable platinum(II) salt. Platinum(II) benzonitrile (B105546) dichloride is a commonly used reagent for this purpose.[3]
Protocol:
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In a round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, dissolve H₂OEPK (50 mg, 0.091 mmol) in benzonitrile (20 mL).
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Add platinum(II) benzonitrile dichloride (1.2 equivalents) to the solution.
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Heat the mixture to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the shift in the Q-bands.
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After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
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Remove the benzonitrile under high vacuum.
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The crude Pt(OEP)K is then purified by column chromatography.
Purification Protocol
Purification of Pt(OEP)K is crucial to remove unreacted starting materials and byproducts. Alumina column chromatography is the method of choice.[4]
Caption: Purification workflow for Pt(II) Octaethylporphine Ketone.
Protocol:
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Prepare a column with neutral alumina (Activity Grade I). The amount of alumina should be approximately 50 times the weight of the crude product.
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Dissolve the crude Pt(OEP)K in a minimal amount of dichloromethane.
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Load the solution onto the top of the alumina column.
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Elute the column with a solvent system of increasing polarity, starting with dichloromethane and gradually adding methanol (e.g., 0% to 2% methanol in dichloromethane).
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Collect the fractions and monitor them by thin-layer chromatography (TLC) or UV-Vis spectroscopy.
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The main, colored band corresponding to Pt(OEP)K is collected.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Pt(OEP)K as a solid.
Data Presentation
The following tables summarize the key quantitative data for the synthesized compounds.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| OEP | C₃₆H₄₆N₄ | 534.79 | 2683-82-1 | Purple solid[5] |
| H₂OEPK | C₃₆H₄₄N₄O | 548.77 | - | Greenish-purple solid |
| Pt(OEP)K | C₃₆H₄₄N₄OPt | 743.85 | 172617-46-8 | Dark purple solid[6] |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm in CDCl₃) | UV-Vis (λ_max, nm in CH₂Cl₂) | Mass Spectrometry (m/z) |
| OEP | meso-H: 10.12 (s, 4H), CH₂: 4.12 (q, 16H), CH₃: 1.95 (t, 24H), NH: -3.72 (s, 2H)[1] | 398 (Soret), 498, 533, 565, 618[1] | 534.37 (M⁺)[1] |
| H₂OEPK | meso-H: ~9.5-10.0, CH₂: ~3.8-4.2, CH₃: ~1.8-2.0, NH: ~-2.0 to -3.0 | Soret band red-shifted from OEP, distinct Q-band pattern | 548.35 (M⁺) |
| Pt(OEP)K | meso-H: ~9.8-10.2, CH₂: ~3.9-4.3, CH₃: ~1.9-2.1 | ~405 (Soret), ~540, ~580[7][8] | 743.3 (M⁺)[9] |
Note: Specific NMR and UV-Vis data for H₂OEPK can vary slightly depending on the exact isomer formed and solvent used. The data provided for Pt(OEP)K are typical values observed for platinum porphyrins.
Conclusion
This guide provides a detailed and practical framework for the synthesis and purification of Pt(II) Octaethylporphine Ketone. By following the outlined experimental protocols and utilizing the provided data for characterization, researchers can reliably produce high-purity Pt(OEP)K for a variety of scientific applications. Adherence to standard laboratory safety procedures is paramount, especially when handling strong acids and oxidizing agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Octaethylporphyrin - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometric investigation of gallium and zirconium complexes with octaethylporphyrin and tetraphenylporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
